ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate
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Description
Ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C29H29F2N3O5 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
The compound features a pyrrole core, which is known for its diverse biological activities. The presence of various functional groups, such as the tert-butoxycarbonyl group and cyano moiety, suggests potential interactions with biological targets.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent modifications to introduce the cyano and phenoxy groups. The synthetic pathway can be summarized as follows:
- Formation of Pyrrole Ring : Initial reactions involving aldehydes and amines to form the pyrrole structure.
- Introduction of Functional Groups : Sequential reactions to add cyano and phenoxy groups, ensuring functionalization at specific positions for enhanced biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that certain pyrrole derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Pyrrole Derivative A | <0.016 | M. tuberculosis |
Pyrrole Derivative B | 0.5 | Staphylococcus aureus |
Ethyl Pyrrole Compound | 0.25 | E. coli |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. For example, compound 32 from related studies has been shown to bind effectively to Bcl-2 proteins with Ki values < 1 nM, leading to significant inhibition of cancer cell growth . The structure of ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano may provide similar interactions due to its structural analogies.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrole ring significantly influence biological activity. For instance:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenoxy ring enhances antibacterial activity.
- Bulky Substituents : Bulky groups on the carboxamide portion improve binding affinity to target proteins involved in disease pathways.
Study 1: Antimicrobial Efficacy
A study published in Nature evaluated a series of pyrrole derivatives against various bacterial strains. The results indicated that compounds with fluorinated phenoxy groups exhibited superior antimicrobial activity compared to their non-fluorinated counterparts .
Study 2: Anticancer Potential
In another investigation focused on cancer therapy, a related pyrrole compound demonstrated potent activity against lung cancer cell lines with IC50 values ranging from 1 to 2 nM . This suggests that ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano may possess similar therapeutic potential.
Properties
Molecular Formula |
C29H29F2N3O5 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
ethyl 3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C29H29F2N3O5/c1-5-37-27(35)25-21(15-32)22(17-34(25)19-13-14-33(16-19)28(36)39-29(2,3)4)18-9-11-20(12-10-18)38-26-23(30)7-6-8-24(26)31/h6-12,17,19H,5,13-14,16H2,1-4H3/t19-/m1/s1 |
InChI Key |
PAHBGUDPESSLJV-LJQANCHMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=CN1[C@@H]2CCN(C2)C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC4=C(C=CC=C4F)F)C#N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C2CCN(C2)C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC4=C(C=CC=C4F)F)C#N |
Origin of Product |
United States |
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